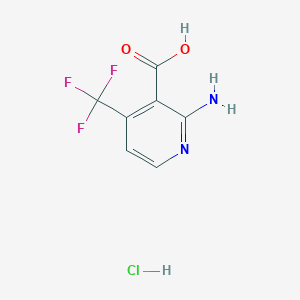

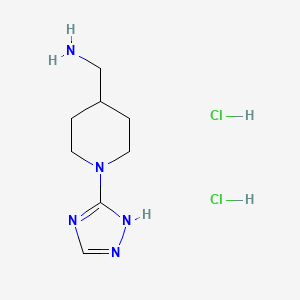

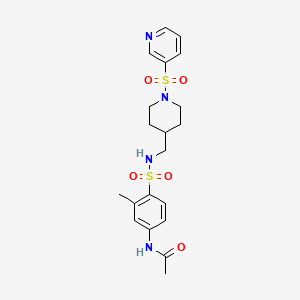

![molecular formula C21H21N5O4S B2418382 2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021082-26-7](/img/structure/B2418382.png)

2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their multidirectional biological activity and are used in a variety of pharmaceutical drugs .

Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the reaction of thiosemicarbazides with α-haloketones . The exact synthesis process for your specific compound would depend on the other functional groups present in the molecule .Molecular Structure Analysis

1,2,4-Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . They can exist in two tautomeric forms, with the 1H-1,2,4-triazole form being more stable .Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The specific reactions that your compound could undergo would depend on the other functional groups present in the molecule .Physical and Chemical Properties Analysis

1,2,4-Triazoles are generally stable compounds and are difficult to cleave . They can form hydrogen bonds, which allows them to interact with various biological targets .Applications De Recherche Scientifique

Antiviral and Anticancer Activity

A study by Brzozowski (1998) synthesized compounds similar to the one , which exhibited moderate to high anti-HIV and moderate anticancer activities, suggesting potential therapeutic applications in these areas (Brzozowski, 1998).

Antimicrobial Activity

Hassan (2013) investigated new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which showed antimicrobial activity against various bacteria and fungi, indicating the potential for treating bacterial and fungal infections (Hassan, 2013).

Anti-Asthmatic and Respiratory Disease Treatment

Kuwahara et al. (1997) synthesized novel triazolo[1,5-b]pyridazin-6-yl oxyalkylsulfonamides, which inhibited bronchoconstriction in guinea pigs, suggesting their value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Antiproliferative Activity in Cancer

Ilić et al. (2011) prepared a library of triazolo[4,3-b]pyridazin-6-yloxy derivatives, which showed inhibitory effects on the proliferation of endothelial and tumor cells, indicating potential antiproliferative applications in cancer treatment (Ilić et al., 2011).

Herbicidal Activity

Moran (2003) reported that certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar to the one , demonstrated excellent herbicidal activity at low application rates, indicating a potential use in agriculture (Moran, 2003).

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

It is known that compounds with similar structures can affect a wide range of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The compound’s molecular structures suggest that it may have certain pharmacokinetic properties that impact its bioavailability .

Result of Action

It is known that compounds with similar structures have shown cytotoxic activities against various tumor cell lines .

Action Environment

It is known that the synthesis and stability of similar compounds can be influenced by various factors, including temperature and ph .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methoxy-5-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c1-15-8-9-17(29-2)18(14-15)31(27,28)22-12-13-30-20-11-10-19-23-24-21(26(19)25-20)16-6-4-3-5-7-16/h3-11,14,22H,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPONZXAFCBENO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B2418301.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2418304.png)

![N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2418309.png)

![2-(5-Bromothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2418310.png)

![3-(Pyridin-4-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2418311.png)